

A Comprehensive Technical Guide to Hept-5-yn-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hept-5-yn-1-ol*

Cat. No.: *B1279254*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Hept-5-yn-1-ol**, a valuable chemical intermediate. It covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.

Nomenclature and Identification

Hept-5-yn-1-ol is a linear seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the fifth carbon position. A comprehensive list of its synonyms and alternative names is provided below to facilitate its identification across various chemical databases and publications.

Synonym/Alternative Name	Identifier Type
5-Heptyn-1-ol	IUPAC Name
5-Heptyne-1-ol	Alternative Spelling
hept-5-yn-1-ol	IUPAC Name
CAS: 58944-42-6	CAS Registry Number
DTXSID90433661	DSSTox Substance ID
NVDRTKDQNXWZSY-UHFFFAOYSA-N	InChIKey
SCHEMBL1141520	SCHEMBL ID
AKOS013840592	AKOS Number
CS-0232984	CS ID
EN300-129871	Enamine ID
Z1233226212	ZINC ID

Physicochemical Properties

A summary of the key quantitative properties of **Hept-5-yn-1-ol** is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Source
Molecular Formula	C7H12O	[1]
Molecular Weight	112.17 g/mol	[1] [2]
Boiling Point	87.5-88.5 °C at 10 Torr	[2]
Density (Predicted)	0.898 ± 0.06 g/cm³	[2]
LogP	1.17230	[2]
XLogP3	1.3	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	3	[2]
Exact Mass	112.088815 u	[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **Hept-5-yn-1-ol** are provided in this section.

Synthesis of Hept-5-yn-1-ol via Deprotection

A common synthetic route to **Hept-5-yn-1-ol** involves the deprotection of a silyl-protected precursor.[\[1\]](#)

Reaction: *tert*-butyl(hept-5-yn-1-yloxy)dimethylsilane → **Hept-5-yn-1-ol**

Materials:

- *tert*-butyl(hept-5-yn-1-yloxy)dimethylsilane
- Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
- Tetrahydrofuran (THF), anhydrous

- Diethyl ether
- Saturated aqueous ammonium chloride (NH4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve tert-butyl(hept-5-yn-1-yloxy)dimethylsilane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Slowly add a 1 M solution of TBAF in THF to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with saturated brine solution.
- Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

- The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Purification by Fractional Distillation

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux)
- Condenser
- Receiving flask
- Heating mantle
- Vacuum pump and gauge

Procedure:

- Assemble the fractional distillation apparatus.
- Place the crude **Hept-5-yn-1-ol** in the distillation flask.
- Slowly heat the flask while applying a vacuum.
- Collect the fraction that distills at 87.5-88.5 °C at a pressure of 10 Torr.[\[2\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

GC Parameters (Adapted from a similar compound):

- Injector Temperature: 250 °C

- Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-350

Sample Preparation:

- Prepare a dilute solution (e.g., 100 ppm) of **Hept-5-yn-1-ol** in a volatile solvent such as dichloromethane or hexane.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

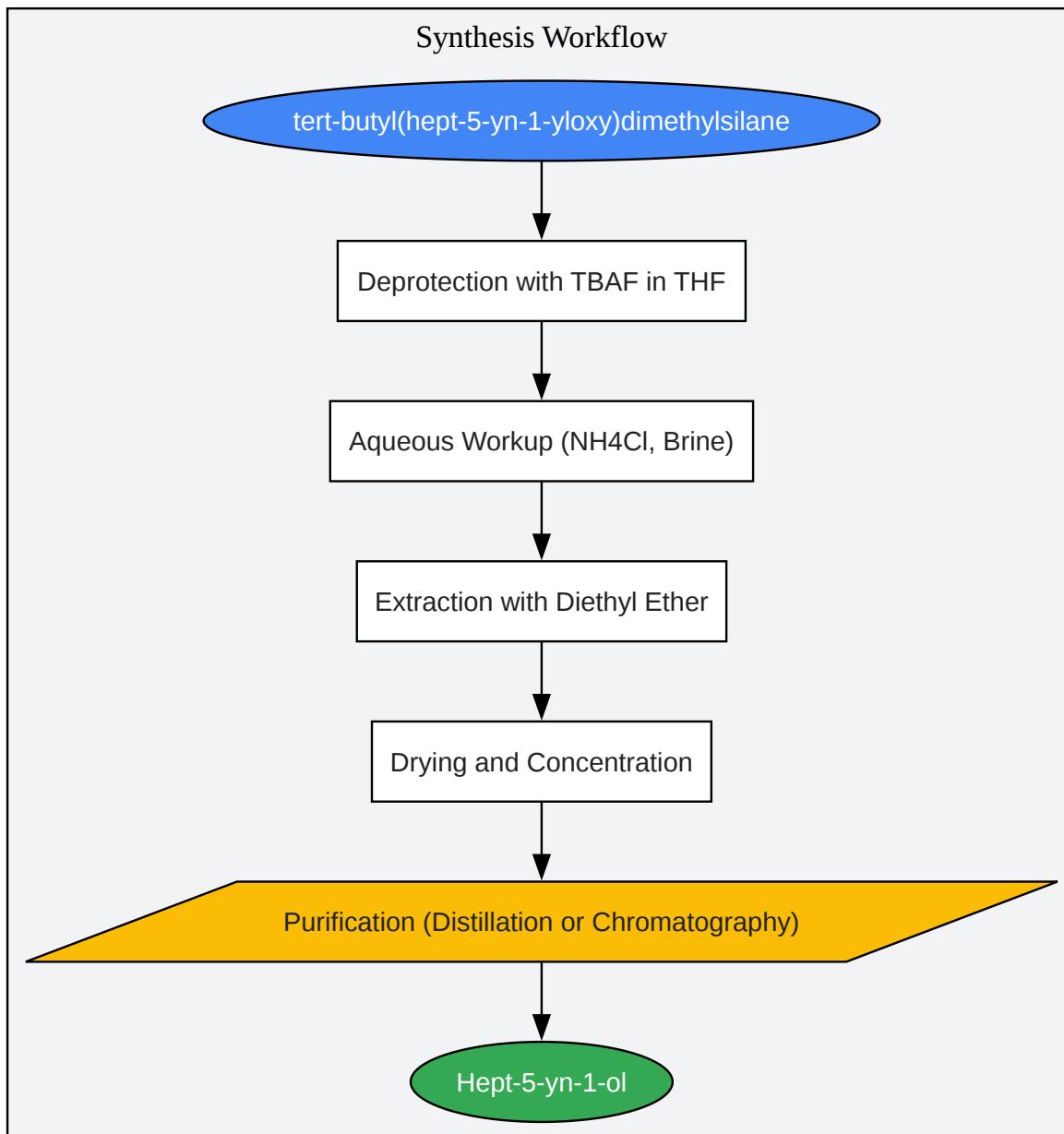
- 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **Hept-5-yn-1-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

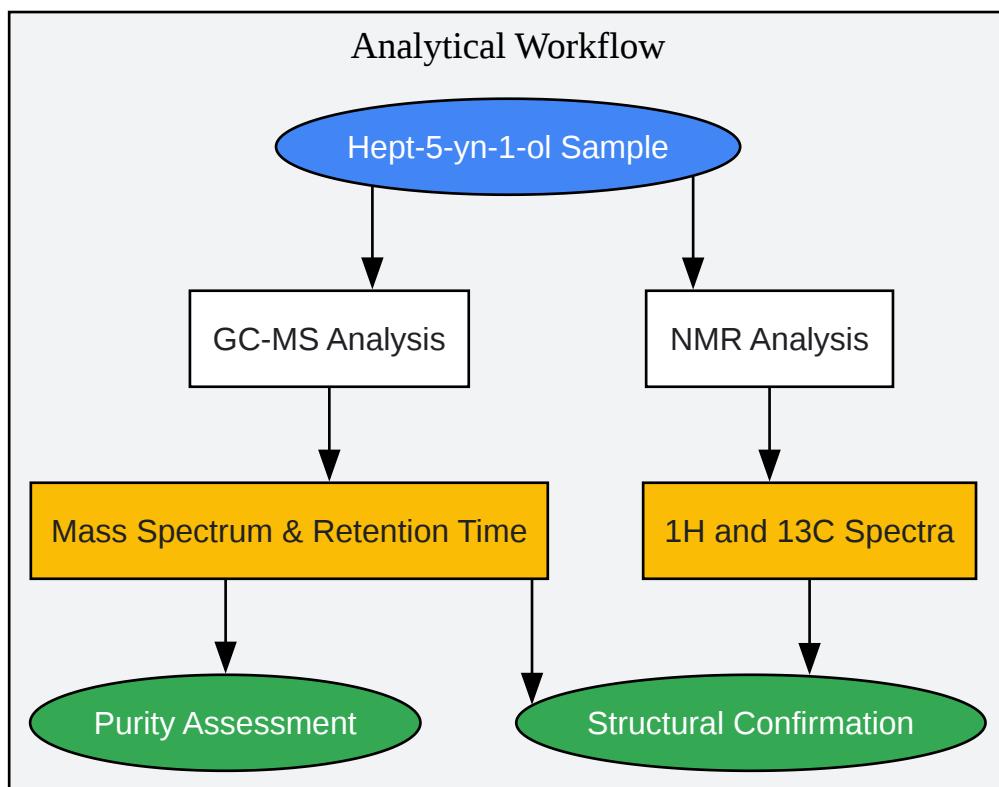
¹H NMR Parameters:

- Pulse Program: Standard single-pulse experiment


- Spectral Width: 0-12 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

¹³C NMR Parameters:

- Pulse Program: Proton-decoupled experiment
- Spectral Width: 0-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096


Logical Relationships and Workflows

The following diagrams illustrate key relationships and workflows related to **Hept-5-yn-1-ol**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Hept-5-yn-1-ol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hept-5-yn-1-ol | lookchem [lookchem.com]
- 2. (5E)-hept-5-en-3-yn-1-ol | 103197-98-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Hept-5-yn-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279254#hept-5-yn-1-ol-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com